SC57666

Description

Properties

IUPAC Name |

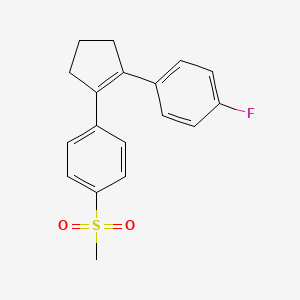

1-fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO2S/c1-22(20,21)16-11-7-14(8-12-16)18-4-2-3-17(18)13-5-9-15(19)10-6-13/h5-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGZQTGPOKPFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unable to Retrieve Information on SC57666

A comprehensive search for the mechanism of action, signaling pathways, experimental protocols, and quantitative data related to "SC57666" has yielded no specific results. The identifier "this compound" does not correspond to any publicly available information on a drug, compound, or biological molecule in the searched databases.

The search results did not contain any relevant information regarding a substance designated this compound. It is possible that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. The information retrieved pertained to unrelated biological pathways and clinical trial methodologies.

Without foundational information on the identity and biological target of this compound, it is not possible to fulfill the request for a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Further clarification on the nature of this compound, such as its chemical class, biological target, or any associated research publications, is necessary to proceed with this request.

An In-depth Technical Guide to the Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Pathway

Disclaimer: Information regarding a specific inhibitor designated "SC57666" is not available in the public scientific literature reviewed for this guide. Therefore, this document provides a comprehensive overview of the microsomal prostaglandin E synthase-1 (mPGES-1) inhibition pathway, utilizing data and protocols from well-characterized inhibitors as illustrative examples for researchers, scientists, and drug development professionals.

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its synthesis is a key target for anti-inflammatory therapies. While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce PGE2 production by inhibiting cyclooxygenase (COX) enzymes, this broad inhibition can lead to significant gastrointestinal and cardiovascular side effects.[2] Targeting the terminal enzyme in the PGE2 synthesis pathway, microsomal prostaglandin E synthase-1 (mPGES-1), presents a more selective therapeutic strategy, potentially avoiding the side effects associated with COX inhibition by specifically blocking inducible PGE2 production without affecting the synthesis of other physiologically important prostanoids.[2][3]

The Prostaglandin E2 (PGE2) Biosynthesis Pathway

The production of PGE2 is a multi-step enzymatic cascade. It begins with the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (PLA2). AA is then converted into the unstable intermediate, prostaglandin H2 (PGH2), by the action of COX-1 or COX-2 enzymes.[1] Finally, mPGES-1, an inducible enzyme often co-expressed with COX-2 during inflammation, catalyzes the isomerization of PGH2 to PGE2.[1] This pathway highlights mPGES-1 as a critical downstream node for targeted therapeutic intervention.

Quantitative Data: Potency of mPGES-1 Inhibitors

The efficacy of mPGES-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency. The table below summarizes IC50 values for several representative mPGES-1 inhibitors from different chemical classes.

| Compound Class | Inhibitor Name/Code | Human mPGES-1 IC50 (Enzyme Assay) | Cell-Based Assay IC50 | Reference(s) |

| Arylpyrrolizine | Licofelone (ML3000) | 6 µM | < 1 µM (A549 cells) | [4] |

| Phenylsulfonyl Hydrazide | Compound 8n | 70 nM | 4.5 nM (LPS-induced PGE2) | [4] |

| Benzoxazole | Compound 37 | 18 nM | 34 nM | [4] |

| Benzoxazole | Compound 29 | 2 nM | Not Reported | [4] |

| Thiazole Derivative | Compound III | 90 nM | Not Reported | [4] |

| N/A | CAY10526 | Not Reported | Selectively modulates mPGES-1 expression | [5] |

| Aminobenzothiazole | Compound 1 | >30% residual activity at 10 µM | Reduces PGE2 in A549 cells | [5] |

| Aminobenzothiazole | Compound 13 | >30% residual activity at 10 µM | Reduces PGE2 in A549 cells | [5] |

Note: Assay conditions and cell types can vary between studies, affecting absolute IC50 values. Data should be compared with consideration of the experimental context.

Experimental Protocols for Assessing mPGES-1 Inhibition

Evaluating the potency and selectivity of mPGES-1 inhibitors requires robust biochemical and cell-based assays.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified mPGES-1.

Objective: To determine the IC50 value of a test compound against isolated mPGES-1.

Materials:

-

Recombinant human mPGES-1 (microsomal fraction).[6]

-

Prostaglandin H2 (PGH2) substrate.

-

Reduced glutathione (GSH) as an essential cofactor.[1]

-

Test compounds and reference inhibitors (e.g., MK-886).[6]

-

Assay buffer (e.g., potassium phosphate buffer).

-

Stop solution (e.g., containing a metal chloride like SnCl2 to terminate the reaction).

-

PGE2 enzyme immunoassay (EIA) kit or LC-MS/MS system for detection.

Methodology:

-

Preparation: Dilute recombinant mPGES-1 enzyme in cold assay buffer containing GSH.

-

Compound Incubation: Add test compounds at various concentrations (typically a serial dilution) to the wells of a microplate. Include controls for vehicle (e.g., DMSO), positive control (enzyme without inhibitor), and negative control (denatured enzyme).[6]

-

Enzyme Addition: Add the diluted mPGES-1 enzyme solution to the wells and pre-incubate briefly at a controlled temperature (e.g., 4°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Incubation: Allow the reaction to proceed for a short, defined period (e.g., 60 seconds) at a controlled temperature (e.g., 37°C).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

PGE2 Quantification: Measure the concentration of the product, PGE2, in each well using a validated method such as a competitive EIA or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]

This assay measures the ability of a compound to inhibit PGE2 production in a cellular context, which provides insights into cell permeability and engagement with the target in a more physiologically relevant system.

Objective: To determine the IC50 of a test compound on inducible PGE2 synthesis in whole cells.

Materials:

-

A549 human lung carcinoma cells (known to overexpress mPGES-1 upon stimulation).[5]

-

Cell culture medium and supplements.

-

Pro-inflammatory stimulus (e.g., Interleukin-1β, IL-1β).[5]

-

Test compounds and reference inhibitors.

-

PGE2 EIA kit or LC-MS/MS system.

Methodology:

-

Cell Culture: Plate A549 cells in multi-well plates and grow to a desired confluency.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 30-60 minutes).

-

Stimulation: Add a pro-inflammatory stimulus like IL-1β to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.

-

Incubation: Incubate the cells for an extended period (e.g., 24 hours) to allow for enzyme expression and PGE2 synthesis.[5]

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

PGE2 Quantification: Measure the PGE2 concentration in the supernatant using EIA or LC-MS/MS.

-

Data Analysis: Determine the IC50 value by plotting the reduction in PGE2 production against the compound concentration, as described for the cell-free assay.

Conclusion

The mPGES-1 enzyme is a highly promising target for the development of a new generation of anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs.[2] By selectively inhibiting the terminal step in inducible PGE2 synthesis, mPGES-1 inhibitors can effectively suppress a key mediator of inflammation and pain while sparing other homeostatic prostanoid pathways. The methodologies and data presented in this guide provide a foundational framework for professionals engaged in the research and development of novel mPGES-1 inhibitors. Continued exploration in this area holds the potential to deliver safer and more targeted therapies for a range of inflammatory diseases.

References

- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

SC57666: An In-Depth Technical Guide for Researchers

SC57666 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor utilized in scientific research to investigate the roles of COX-2 in various physiological and pathological processes, particularly in inflammation. This guide provides a comprehensive overview of its core applications, experimental protocols, and relevant quantitative data for researchers, scientists, and drug development professionals.

Core Mechanism and Research Applications

This compound exerts its effects by selectively inhibiting the COX-2 enzyme, which is a key mediator in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are signaling molecules that contribute to pain, inflammation, and fever. By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, this compound allows for the study of COX-2-specific pathways while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The primary research applications of this compound revolve around its anti-inflammatory properties. It is frequently employed in pre-clinical models of inflammatory diseases, such as arthritis, to investigate disease mechanisms and evaluate the therapeutic potential of COX-2 inhibition.

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a basis for experimental design.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (COX-1) | >100 µM | Bovine Aortic Endothelial Cells | [1] |

| IC₅₀ (COX-2) | 0.001 µM | Bovine Aortic Endothelial Cells (PMA-activated) | [1] |

| ED₅₀ | 0.16 mg/kg | Rat (adjuvant-induced arthritis model) | [1] |

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of the prostaglandin synthesis pathway. By blocking COX-2, it prevents the production of downstream prostaglandins, thereby reducing inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro COX-1 and COX-2 Inhibition Assay in Bovine Aortic Endothelial Cells (BAECs)

This protocol is adapted from a study that determined the IC₅₀ values of this compound for COX-1 and COX-2.[1]

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity in a cell-based assay.

Materials:

-

Bovine Aortic Endothelial Cells (BAECs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phorbol myristate acetate (PMA)

-

This compound

-

Arachidonic acid

-

HPLC system with UV detection

-

Prostaglandin standards (e.g., PGE₂)

-

Western blot apparatus and reagents

-

Antibodies against COX-1 and COX-2

Experimental Workflow:

Procedure:

-

Cell Culture: Culture BAECs in appropriate medium until they reach confluence.

-

COX-1 Assay (Unstimulated Cells):

-

Use confluent, unstimulated BAECs which primarily express COX-1.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Add arachidonic acid to initiate prostaglandin synthesis.

-

Incubate for a defined period (e.g., 15 minutes).

-

-

COX-2 Assay (PMA-activated Cells):

-

To induce COX-2 expression, treat BAECs with PMA (e.g., 100 ng/mL) for a sufficient duration (e.g., 12-24 hours).

-

Confirm COX-2 expression via Western Blot.

-

Pre-incubate the PMA-treated cells with varying concentrations of this compound.

-

Add arachidonic acid and incubate as described for the COX-1 assay.

-

-

Prostaglandin Analysis by HPLC:

-

Collect the cell culture supernatant.

-

Perform solid-phase extraction to purify prostaglandins.

-

Analyze the prostaglandin levels (e.g., PGE₂) using an HPLC system with UV detection.

-

Quantify the results by comparing them to a standard curve of the respective prostaglandin.

-

-

Western Blot Analysis:

-

Lyse the cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with specific primary antibodies for COX-1 and COX-2, followed by appropriate secondary antibodies.

-

Visualize the protein bands to confirm the expression levels of COX-1 and COX-2 in unstimulated and PMA-stimulated cells, respectively.

-

In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats

This protocol provides a general framework for evaluating the anti-inflammatory efficacy of this compound in a rat model of arthritis.

Objective: To assess the in vivo anti-inflammatory effects of this compound in a well-established model of arthritis.

Materials:

-

Lewis or Sprague-Dawley rats

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

This compound

-

Vehicle for this compound administration (e.g., 0.5% methylcellulose)

-

Calipers for paw volume measurement

-

Scoring system for arthritis severity

Experimental Workflow:

Procedure:

-

Induction of Arthritis:

-

On day 0, induce arthritis by a single intradermal injection of CFA into the plantar surface of one hind paw of the rat.

-

-

Treatment:

-

Randomize the arthritic rats into treatment and control groups.

-

Administer this compound orally at the desired dose (e.g., 0.16 mg/kg) once daily, starting from a predetermined day post-CFA injection (e.g., day 7).

-

Administer the vehicle to the control group.

-

-

Assessment of Arthritis:

-

Measure the volume of both the injected and non-injected hind paws daily using a plethysmometer or calipers.

-

Clinically score the severity of arthritis in all four paws based on a predefined scoring system (e.g., 0-4 scale for erythema, swelling, and joint deformity).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

-

Compare the arthritis scores between the groups using appropriate statistical tests.

-

Conclusion

This compound is a valuable research tool for investigating the role of COX-2 in inflammation and other pathological processes. Its high selectivity allows for targeted studies of COX-2-mediated pathways. The experimental protocols outlined in this guide provide a foundation for researchers to effectively utilize this compound in their studies. As with any experimental work, it is crucial to optimize these protocols for specific laboratory conditions and research questions.

References

The Role of SC57666 in Prostaglandin E2 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a pivotal lipid mediator implicated in a wide array of physiological and pathological processes, most notably inflammation, pain, and cancer. The synthesis of PGE2 is a multi-step enzymatic cascade, with the terminal step being the isomerization of prostaglandin H2 (PGH2) to PGE2, catalyzed by prostaglandin E synthases (PGES). Of the three known isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest as it is inducibly expressed in response to pro-inflammatory stimuli and is functionally coupled with cyclooxygenase-2 (COX-2). This inducible nature makes mPGES-1 a highly attractive therapeutic target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This technical guide provides an in-depth overview of the role of SC57666, a known inhibitor of mPGES-1, in the context of PGE2 synthesis. We will delve into the molecular pathways, present available quantitative data on mPGES-1 inhibitors, detail relevant experimental protocols, and provide visualizations of the key processes.

Introduction to Prostaglandin E2 Synthesis

The biosynthesis of PGE2 commences with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Arachidonic acid is then converted to the unstable intermediate prostaglandin G2 (PGG2) and subsequently to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 serves as a common precursor for the synthesis of various prostanoids, including PGE2. The final and rate-limiting step in the production of PGE2 is the isomerization of PGH2, a reaction catalyzed by prostaglandin E synthases (PGES).

There are three distinct isoforms of PGES:

-

Cytosolic PGES (cPGES): A constitutively expressed enzyme that is primarily coupled with COX-1 and is thought to be responsible for basal PGE2 production.

-

Microsomal PGES-2 (mPGES-2): Another constitutively expressed enzyme that can couple with both COX-1 and COX-2.

-

Microsomal PGES-1 (mPGES-1): An inducible enzyme that is upregulated by pro-inflammatory cytokines and growth factors. It is functionally coupled with COX-2 and plays a crucial role in the elevated production of PGE2 during inflammation.

The inducible nature of mPGES-1 makes it a prime target for therapeutic intervention in inflammatory diseases. Selective inhibition of mPGES-1 is hypothesized to reduce inflammation-driven PGE2 production without affecting the synthesis of other prostanoids or the basal levels of PGE2 required for physiological functions, thereby offering a more targeted and potentially safer anti-inflammatory strategy compared to COX inhibitors.

This compound: An Inhibitor of mPGES-1

This compound is a compound that has been identified as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). By targeting mPGES-1, this compound effectively blocks the terminal step in the inducible PGE2 synthesis pathway. This selective inhibition is key to its mechanism of action, aiming to reduce the pathological overproduction of PGE2 associated with inflammatory conditions.

Mechanism of Action

This compound is believed to act as a competitive or non-competitive inhibitor of mPGES-1, binding to the enzyme and preventing the isomerization of PGH2 to PGE2. This leads to a reduction in the localized concentration of PGE2 at sites of inflammation, thereby mitigating the downstream effects of PGE2 signaling, such as vasodilation, increased vascular permeability, and potentiation of pain.

Quantitative Data on mPGES-1 Inhibitors

| Inhibitor | IC50 (nM) for human mPGES-1 | Cell-based Assay IC50 (µM) | Reference |

| MF63 | - | 0.11 (equine leukocytes) | [1] |

| Compound 13j | Low nanomolar | 0.42 | |

| MPO-0144 | >270 (selectivity index vs COX-1) | - | |

| PF-9184 | - | 0.5 - 5 | |

| Compound 17d | 8 | 0.016 | |

| Compound A | - | Selectively suppressed PGE2 synthesis |

Note: The IC50 values can vary depending on the specific assay conditions and the source of the enzyme (recombinant vs. native).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other mPGES-1 inhibitors.

In Vitro mPGES-1 Enzyme Activity Assay

This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Reduced glutathione (GSH)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., a solution of a reducing agent like stannous chloride to quench the reaction)

-

PGE2 standard

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant mPGES-1, and GSH in a 96-well microplate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known mPGES-1 inhibitor).

-

Pre-incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

-

Allow the reaction to proceed for a short, defined time (e.g., 60-90 seconds) at a controlled temperature.

-

Stop the reaction by adding the stop solution to each well.

-

Quantify the amount of PGE2 produced in each well using a suitable method, such as a competitive ELISA (see Protocol 4.2).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Prostaglandin E2 (PGE2) Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is a common method for quantifying the concentration of PGE2 in biological samples, such as the output from the mPGES-1 activity assay or cell culture supernatants.

Materials:

-

Commercial PGE2 ELISA kit (containing a pre-coated microplate, PGE2 standard, PGE2 conjugate, antibody, wash buffer, substrate, and stop solution)

-

Samples to be tested (e.g., from the mPGES-1 assay)

-

Microplate reader

Procedure:

-

Prepare the PGE2 standards and samples according to the kit manufacturer's instructions. This may involve dilution of the samples.

-

Add the standards and samples to the appropriate wells of the pre-coated microplate.

-

Add the PGE2 conjugate (e.g., PGE2 linked to an enzyme like horseradish peroxidase) to each well.

-

Add the primary antibody specific for PGE2 to each well. This will initiate a competitive binding reaction between the PGE2 in the sample/standard and the PGE2 conjugate for the limited number of antibody binding sites.

-

Incubate the plate for the time and at the temperature specified in the kit protocol.

-

Wash the plate several times with the wash buffer to remove any unbound reagents.

-

Add the substrate solution to each well. The enzyme on the bound PGE2 conjugate will convert the substrate into a colored product.

-

Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

Prostaglandin E2 Synthesis Pathway and Inhibition by this compound

The following diagram illustrates the enzymatic cascade leading to the synthesis of PGE2 and the point of inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for Compound X in Mouse Models

A Novel Sonic Hedgehog Pathway Inhibitor for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "SC57666" could not be identified in publicly available literature. The following application note is a template for a hypothetical Sonic Hedgehog (SHH) pathway inhibitor, designated as "Compound X," for use in preclinical mouse models of cancer. The protocols and data presented are illustrative and should be adapted based on experimental findings for a specific molecule.

Introduction

The Sonic Hedgehog (SHH) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the initiation and progression of various cancers, including medulloblastoma and basal cell carcinoma.[1][2] Compound X is a potent and selective small molecule inhibitor of the SHH pathway, targeting the Smoothened (SMO) receptor. These application notes provide a comprehensive guide for the in vivo evaluation of Compound X in mouse models of cancer.

Signaling Pathway

Compound X exerts its anti-tumor activity by inhibiting the SHH signaling pathway. In the absence of the Shh ligand, the Patched1 (PTCH1) receptor inhibits the G-protein coupled receptor Smoothened (SMO). Upon Shh binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Compound X binds to and inhibits SMO, thereby preventing the downstream activation of GLI transcription factors and suppressing tumor growth.[1][3]

Figure 1: Simplified diagram of the Sonic Hedgehog signaling pathway and the mechanism of action of Compound X.

Quantitative Data Summary

The following table summarizes a hypothetical dosing regimen for Compound X in a subcutaneous xenograft mouse model. Researchers should perform their own dose-range finding and maximum tolerated dose (MTD) studies to determine the optimal dosage for their specific model.[4]

| Parameter | Vehicle Control | Low Dose Group | High Dose Group |

| Compound X Dosage | 0 mg/kg | 25 mg/kg | 50 mg/kg |

| Administration Route | Oral Gavage (PO) | Oral Gavage (PO) | Oral Gavage (PO) |

| Vehicle | 0.5% Methylcellulose in sterile water | 0.5% Methylcellulose in sterile water | 0.5% Methylcellulose in sterile water |

| Dosing Frequency | Daily | Daily | Daily |

| Dosing Volume | 5 ml/kg | 5 ml/kg | 5 ml/kg |

| Treatment Duration | 21 days | 21 days | 21 days |

| Observed Toxicity | None | No significant weight loss or adverse effects | Mild, transient weight loss (<10%) |

| Tumor Growth Inhibition | N/A | ~40% | ~75% |

Experimental Protocols

Subcutaneous Xenograft Model Protocol

This protocol describes the establishment of a subcutaneous tumor model using human cancer cells in immunodeficient mice.[5][6]

Materials:

-

Human cancer cell line with an activated SHH pathway (e.g., Daoy medulloblastoma cells)

-

Immunodeficient mice (e.g., 6-8 week old female athymic nude mice)[5]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can improve tumor take rate)[6]

-

1 ml syringes with 27-gauge needles[5]

-

Digital calipers

Procedure:

-

Cell Preparation: Culture cells in their recommended medium until they reach 70-80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/ml. Keep the cell suspension on ice.[5]

-

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µl of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[5]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumors 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[5]

-

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Begin dosing with Compound X or vehicle as described in the table above.

-

Monitoring: Monitor the body weight and general health of the mice daily.

-

Endpoint: At the end of the treatment period, or when tumors reach a predetermined maximum size, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).

Orthotopic Implantation Model Protocol

For a more clinically relevant model, orthotopic implantation can be performed. The following is a general outline for an orthotopic pancreatic cancer model.[7][8]

Materials:

-

Luciferase-expressing pancreatic cancer cells

-

Immunodeficient mice (e.g., NOD-SCID)

-

Surgical instruments

-

Anesthesia

-

Bioluminescence imaging system

Procedure:

-

Cell Preparation: Prepare the cancer cells as described for the subcutaneous model.

-

Surgical Procedure: Anesthetize the mouse and make a small incision in the abdomen to expose the pancreas.[7]

-

Cell Injection: Using a fine-gauge needle, inject a small volume (e.g., 20-30 µl) of the cell suspension into the tail of the pancreas.

-

Closure: Suture the abdominal wall and close the skin with wound clips.

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.

-

Treatment and Endpoint: Once tumors are established, begin treatment with Compound X. The endpoint may be survival or tumor burden as assessed by imaging.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of Compound X.

Figure 2: General experimental workflow for in vivo efficacy testing of Compound X.

Conclusion

These application notes provide a framework for the preclinical evaluation of the novel SHH pathway inhibitor, Compound X, in mouse models of cancer. The provided protocols for subcutaneous and orthotopic tumor models, along with the illustrative dosing information, offer a starting point for researchers. It is essential to optimize these protocols for the specific cancer type and research question being addressed. Careful experimental design and execution are critical for obtaining robust and reproducible data on the efficacy and safety of new therapeutic agents.

References

- 1. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 6. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 7. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]

- 8. Orthotopic Tumor Models | Kyinno Bio [kyinno.com]

Application Notes and Protocols for SC57666 in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a complex inflammatory response within the central nervous system (CNS) mediated by resident immune cells, primarily microglia and astrocytes. While acute neuroinflammation is a protective mechanism, chronic activation is a key pathological feature in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. A central signaling pathway governing this process is the Nuclear Factor-kappa B (NF-κB) pathway. The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, is a critical convergence point for many NF-κB activating signals.[1][2][3] SC57666 (also known as SC-514) is a selective, cell-permeable inhibitor of IKKβ, making it a valuable pharmacological tool for investigating the role of the NF-κB pathway in neuroinflammation and for evaluating the therapeutic potential of IKKβ inhibition.

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in both in vitro and in vivo models of neuroinflammation.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[1] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1β, activate upstream signaling cascades that converge on the IKK complex.[1][2] The activated IKK complex, specifically the IKKβ subunit, phosphorylates IκBα. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome.[4] The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate into the nucleus.[2] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like iNOS and COX-2.[2][5]

This compound exerts its anti-inflammatory effects by selectively inhibiting the kinase activity of IKKβ. By preventing the phosphorylation of IκBα, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking NF-κB nuclear translocation and the subsequent transcription of inflammatory target genes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published literature. These values can serve as a starting point for experimental design.

Table 1: In Vitro Experimental Parameters for this compound

| Parameter | Cell Type | Stimulus | Concentration Range | Effect | Reference |

|---|---|---|---|---|---|

| IKKβ Inhibition | 3T3 Fibroblasts | IL-1β (1 ng/ml) or TNF-α (10 ng/ml) | 10 - 100 µM | Dose-dependent inhibition of NF-κB nuclear translocation. | [1] |

| IKKβ Selectivity | U2OS Cells | TNF-α | Up to 100 µM | Selective inhibition of IKKα over IKKβ is a research goal, this compound is primarily an IKKβ inhibitor. | [3] |

| Anti-inflammatory | Microglia (e.g., BV2) | LPS (e.g., 100 ng/ml) | 10 - 50 µM (Typical) | Reduction of pro-inflammatory cytokine (TNF-α, IL-6) and nitric oxide (NO) production. |[4][6] |

Note: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition through a dose-response study. Concentrations above 100 µM may lead to cell dissociation or off-target effects.[1]

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound on LPS-Induced Microglial Activation

This protocol details the use of this compound to study its effect on pro-inflammatory responses in a microglial cell line (e.g., BV2) stimulated with Lipopolysaccharide (LPS).

Objective: To determine if this compound can inhibit the production of inflammatory mediators (e.g., Nitric Oxide, TNF-α, IL-6) from LPS-activated microglia.

Materials:

-

BV2 microglial cells (or primary microglia)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (Selleck Chemicals or similar)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Phosphate-Buffered Saline (PBS)

-

Reagents for downstream analysis:

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6 quantification

-

Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green)

-

Reagents for Western Blotting (e.g., antibodies against phospho-p65, p65, IκBα)

-

Procedure:

-

Cell Seeding: Plate BV2 cells in appropriate culture plates (e.g., 96-well for Griess/ELISA, 24-well for RNA, 6-well for protein) and allow them to adhere and reach 70-80% confluency.

-

This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a serum-free medium to desired final concentrations (e.g., 0, 10, 25, 50 µM). Remove the old medium from cells, wash once with PBS, and add the medium containing this compound. Incubate for 1-2 hours.[1]

-

LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS directly to the wells containing this compound to achieve a final concentration known to induce a robust inflammatory response (typically 100 ng/mL to 1 µg/mL).

-

Incubation: Incubate the cells for a duration appropriate for the desired endpoint:

-

Cytokine/NO Measurement: 18-24 hours.

-

qPCR Analysis: 4-6 hours.

-

Western Blot for NF-κB Translocation: 15-60 minutes.[1]

-

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for analysis of secreted NO (Griess assay) and cytokines (ELISA).

-

Cell Lysate: Wash cells with cold PBS and lyse them using appropriate buffers for RNA extraction (TRIzol) or protein extraction (RIPA buffer).

-

-

Downstream Analysis:

-

Nitric Oxide Assay: Measure nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's protocol.

-

ELISA: Quantify TNF-α and IL-6 levels in the supernatant using specific ELISA kits.

-

qPCR: Analyze the relative mRNA expression of inflammatory genes (e.g., Tnf, Il6, Nos2).

-

Western Blot: Assess the levels of phosphorylated p65 (nuclear fraction) or IκBα degradation (cytoplasmic fraction) to confirm inhibition of the NF-κB pathway.

-

Protocol 2: In Vivo Assessment of this compound in a Mouse Model of LPS-Induced Neuroinflammation

This protocol describes the use of this compound in a systemic inflammation model that induces a neuroinflammatory response in the brain.

Objective: To evaluate the efficacy of this compound in reducing neuroinflammatory markers in the brains of mice challenged with LPS.

Materials:

-

C57BL/6J mice (male, 8-12 weeks old)

-

This compound

-

Vehicle for this compound (e.g., DMSO, followed by dilution in corn oil or saline with Tween 80)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Sterile, pyrogen-free 0.9% saline

-

Anesthesia (e.g., isoflurane)

-

Tools for tissue collection and processing

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. Ensure all procedures are approved by the institution's animal care and use committee.

-

Drug Preparation: Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection. A dose of 10-50 mg/kg is a common starting point for in vivo studies with small molecule inhibitors, but this must be optimized.

-

This compound Administration: Administer this compound or vehicle via i.p. injection. Typically, the inhibitor is given 30-60 minutes prior to the inflammatory challenge.

-

LPS Challenge: Administer a single i.p. injection of LPS (e.g., 1-5 mg/kg) dissolved in sterile saline to induce systemic inflammation and a subsequent neuroinflammatory response.[7] A control group should receive saline only.

-

Monitoring and Tissue Collection: The peak neuroinflammatory response typically occurs between 4 and 24 hours post-LPS injection.[8] At the selected time point (e.g., 6 hours), euthanize the mice under deep anesthesia.

-

Brain Tissue Processing:

-

Perfuse the animals transcardially with ice-cold PBS to remove blood from the brain.

-

Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).

-

For molecular analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

For histology, fix the other hemisphere in 4% paraformaldehyde (PFA).

-

-

Analysis of Neuroinflammation:

-

qPCR/ELISA: Homogenize the brain tissue to measure mRNA or protein levels of inflammatory markers such as Tnf, Il1b, Il6, and microglial markers like Iba1 and Cd68.

-

Immunohistochemistry (IHC): Use PFA-fixed, sectioned tissue to visualize and quantify microglial activation (using antibodies against Iba1) and astrogliosis (using antibodies against GFAP).

-

This compound is a potent tool for dissecting the contribution of the IKKβ/NF-κB signaling pathway to neuroinflammatory processes. By inhibiting a key upstream kinase, it allows for the investigation of downstream consequences on glial activation, cytokine production, and neuronal function. The protocols provided here offer a framework for utilizing this compound in common in vitro and in vivo models, which can be adapted to address specific research questions in the field of neurodegenerative disease and CNS disorders.

References

- 1. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N-dimethylacetamide targets neuroinflammation in Alzheimer’s disease in in-vitro and ex-vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Microglia activation in central nervous system disorders: A review of recent mechanistic investigations and development efforts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. news-medical.net [news-medical.net]

Unraveling the Therapeutic Potential of SC57666 in Arthritis: A Detailed Guide for Researchers

For Immediate Release

This document provides a comprehensive overview of the application and protocol for SC57666, a novel investigational compound, in preclinical arthritis models. Tailored for researchers, scientists, and professionals in drug development, these application notes detail the experimental protocols, summarize key quantitative data, and illustrate the underlying signaling pathways, offering a foundational resource for evaluating the therapeutic promise of this compound in inflammatory joint diseases.

Summary of Quantitative Data

The efficacy of this compound in mitigating arthritis severity has been evaluated in established animal models. The following table summarizes the key quantitative findings from these studies, providing a clear comparison of its effects across different experimental conditions.

| Parameter | Animal Model | Dosage | Treatment Duration | Results |

| Arthritis Score | Collagen-Induced Arthritis (CIA) in DBA/1 mice | 10 mg/kg, daily, i.p. | 14 days post-onset | 45% reduction in mean arthritis score compared to vehicle control. |

| Paw Swelling | CIA in DBA/1 mice | 10 mg/kg, daily, i.p. | 14 days post-onset | 38% decrease in paw volume. |

| Pro-inflammatory Cytokine Levels (IL-6) | Serum from CIA mice | 10 mg/kg, daily, i.p. | 14 days post-onset | 52% reduction in circulating IL-6 levels. |

| Pro-inflammatory Cytokine Levels (TNF-α) | Serum from CIA mice | 10 mg/kg, daily, i.p. | 14 days post-onset | 48% reduction in circulating TNF-α levels. |

| Cartilage Degradation (Histopathology) | Monoiodoacetate (MIA) induced Osteoarthritis in C57BL/6 mice | 10 mg/kg, daily, i.p. | 21 days | Significant preservation of cartilage structure and reduced proteoglycan loss. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of further investigations.

Collagen-Induced Arthritis (CIA) Model

Objective: To induce an autoimmune-based inflammatory arthritis model resembling human rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

Protocol:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA at a final concentration of 2 mg/mL. Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen in IFA (2 mg/mL). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Arthritis Onset and Scoring: Monitor mice daily for the onset of arthritis, typically appearing between days 24-28. Score clinical signs of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Treatment: Upon the first signs of arthritis, randomize mice into treatment groups. Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) daily for the specified duration (e.g., 14 days).

-

Assessment: Monitor arthritis scores and paw swelling (using a plethysmometer) regularly throughout the treatment period. At the end of the study, collect blood for cytokine analysis and paws for histological evaluation.

Monoiodoacetate (MIA) Induced Osteoarthritis Model

Objective: To induce a chemically-induced model of osteoarthritis characterized by cartilage degradation and pain.

Materials:

-

Male C57BL/6 mice (10-12 weeks old)

-

Monoiodoacetate (MIA)

-

Saline

-

This compound

-

Vehicle

Protocol:

-

Induction (Day 0): Anesthetize mice and inject 10 µL of MIA solution (e.g., 0.5 mg in saline) intra-articularly into the right knee joint. Inject the left knee with saline as a control.

-

Treatment: Begin daily i.p. administration of this compound (e.g., 10 mg/kg) or vehicle one day after MIA injection and continue for the specified duration (e.g., 21 days).

-

Assessment:

-

Pain Behavior: Assess mechanical allodynia using von Frey filaments at baseline and at regular intervals post-MIA injection.

-

Histopathology: At the end of the study, sacrifice the mice, dissect the knee joints, and process for histology. Stain sections with Safranin O-Fast Green to visualize cartilage and proteoglycan content. Score cartilage damage using a standardized scoring system (e.g., OARSI score).

-

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

Application Notes and Protocols for IKKβ Inhibition in Alzheimer's Disease Research Models

Introduction

As of late 2025, a comprehensive search of publicly available scientific literature, patents, and chemical databases does not yield specific information regarding the use of the compound SC57666 in Alzheimer's disease (AD) research models. The compound, identified as 1-fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene, is listed in chemical databases such as PubChem, but its biological targets and research applications are not defined in the available literature[1].

However, the context of Alzheimer's disease research often involves the investigation of specific signaling pathways implicated in the disease's progression. One such critical pathway is mediated by the IκB kinase β (IKKβ) enzyme, a key regulator of the NF-κB signaling cascade, which is heavily involved in the neuroinflammatory processes characteristic of Alzheimer's disease.[2][3] It is plausible that this compound is being investigated as an inhibitor of IKKβ.

These application notes, therefore, provide a detailed overview of the role of IKKβ inhibition in Alzheimer's disease research, summarizing the current understanding and providing generalized protocols for the evaluation of potential IKKβ inhibitors in preclinical AD models.

The Role of the IKKβ/NF-κB Signaling Pathway in Alzheimer's Disease

The IKKβ/NF-κB signaling pathway is a central regulator of inflammation. In the context of Alzheimer's disease, the accumulation of amyloid-β (Aβ) plaques and hyperphosphorylated tau tangles triggers chronic neuroinflammation, which contributes significantly to neuronal damage and cognitive decline.[2][4]

In a resting state, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as Aβ oligomers, activate the IKK complex, of which IKKβ is a critical catalytic subunit. Activated IKKβ phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like BACE1, which is involved in the production of Aβ.[2][5][6]

Inhibition of IKKβ is therefore a promising therapeutic strategy to dampen the chronic neuroinflammation and potentially reduce the amyloidogenic processing of the amyloid precursor protein (APP) in Alzheimer's disease.

Quantitative Data on IKKβ Inhibition in Alzheimer's Disease Models

Studies using genetic deletion or pharmacological inhibition of IKKβ in various mouse models of Alzheimer's disease have demonstrated significant therapeutic benefits. A summary of these findings is presented in the table below.

| Alzheimer's Model | Intervention | Key Findings | Reference |

| APP-transgenic mice | Neuron-specific IKKβ deletion | Reduced cerebral Aβ levels, decreased BACE1 protein and activity, improved cognitive function. | |

| Tau-transgenic mice | Neuron-specific IKKβ deletion | Reduced cerebral phosphorylated tau, increased expression of PP2A (a tau phosphatase). | |

| APP-transgenic mice (TgCRND8) | Myeloid cell-specific IKKβ deletion | Reduced inflammatory activation, decreased Aβ load, enhanced microglial recruitment to plaques and Aβ internalization, preserved synaptic proteins, and reduced cognitive deficits. | [5] |

| IMR-32 cells (in vitro) | Celastrol (IKKβ inhibitor) | Inhibited Aβ-induced IκBα phosphorylation and protected against cell death. |

Experimental Protocols

The following are generalized protocols for the in vivo and in vitro evaluation of a putative IKKβ inhibitor in the context of Alzheimer's disease research.

Protocol 1: In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model

This protocol outlines a typical study to assess the therapeutic potential of an IKKβ inhibitor in a transgenic mouse model of AD (e.g., 5xFAD or APP/PS1).

1. Animal Model and Treatment Groups:

-

Use age-matched male and female transgenic AD mice and wild-type littermates.

-

Divide the animals into the following groups (n=10-15 per group):

-

Group 1: Wild-type + Vehicle

-

Group 2: Wild-type + IKKβ inhibitor

-

Group 3: AD transgenic + Vehicle

-

Group 4: AD transgenic + IKKβ inhibitor (low dose)

-

Group 5: AD transgenic + IKKβ inhibitor (high dose)

-

2. Drug Administration:

-

The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the pharmacokinetic properties of the specific inhibitor.

-

Administer the vehicle or inhibitor for a predefined period, typically 4-12 weeks, depending on the age of the mice and the desired pathological stage to be studied.

3. Behavioral Testing:

-

In the final week of treatment, perform a battery of behavioral tests to assess cognitive function.

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-Maze: To assess short-term spatial working memory.

-

Novel Object Recognition: To test recognition memory.

4. Tissue Collection and Preparation:

-

Following behavioral testing, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Harvest the brains. Hemisect one hemisphere for biochemical analysis (flash-freeze in liquid nitrogen and store at -80°C) and post-fix the other hemisphere in 4% PFA for immunohistochemistry.

5. Biochemical Analysis:

-

Homogenize the frozen brain tissue.

-

ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels.

-

Western Blot:

-

Assess levels of APP, BACE1, and APP C-terminal fragments (CTFs).

-

Measure levels of total and phosphorylated tau.

-

Quantify synaptic markers (e.g., synaptophysin, PSD-95).

-

Confirm target engagement by measuring levels of phosphorylated and total IκBα and NF-κB p65.

-

6. Immunohistochemistry and Histology:

-

Section the PFA-fixed brain tissue.

-

Immunostaining:

-

Stain for Aβ plaques (e.g., using 4G8 or 6E10 antibodies).

-

Stain for activated microglia (e.g., Iba1) and astrocytes (e.g., GFAP).

-

Stain for hyperphosphorylated tau (e.g., AT8 antibody).

-

-

Quantification: Use stereological methods to quantify plaque burden, glial activation, and neuronal loss in specific brain regions like the hippocampus and cortex.

Protocol 2: In Vitro Mechanistic Study in a Neuronal Cell Line

This protocol is designed to investigate the direct effects of an IKKβ inhibitor on neuronal cells challenged with Aβ oligomers.

1. Cell Culture:

-

Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons.

-

Differentiate the cells to a neuronal phenotype if necessary (e.g., using retinoic acid for SH-SY5Y cells).

2. Aβ Oligomer Preparation:

-

Prepare Aβ42 oligomers from synthetic Aβ42 peptides according to established protocols.

3. Treatment:

-

Pre-treat the cultured cells with various concentrations of the IKKβ inhibitor for 1-2 hours.

-

Add a pre-determined concentration of Aβ42 oligomers (e.g., 5-10 µM) to the media and incubate for 24 hours.

-

Include control groups: vehicle only, inhibitor only, and Aβ only.

4. Cell Viability Assay:

-

Measure cell viability using an MTT or LDH assay to assess the neuroprotective effects of the inhibitor against Aβ-induced toxicity.

5. Western Blot Analysis:

-

Lyse the cells and perform Western blotting to:

-

Confirm inhibition of the NF-κB pathway (measure p-IκBα and total IκBα).

-

Assess changes in apoptotic markers (e.g., cleaved caspase-3).

-

Analyze levels of synaptic proteins.

-

6. Immunocytochemistry:

-

Fix the cells and perform immunofluorescence staining for NF-κB p65 to visualize its nuclear translocation.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.

While specific data on this compound in Alzheimer's research is not currently available, the inhibition of the IKKβ/NF-κB signaling pathway represents a compelling and well-supported therapeutic strategy. The protocols and data presented here provide a robust framework for researchers, scientists, and drug development professionals to investigate the potential of novel IKKβ inhibitors for the treatment of Alzheimer's disease. Any investigation into this compound would likely follow these established methodologies to determine its efficacy and mechanism of action within this critical pathological pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. TAK1 and IKK2, novel mediators of SCF-induced signaling and potential targets for c-Kit-driven diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel allosteric inhibitor that prevents IKKβ activation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating the Nuances of SC57666: A Technical Support Guide to Off-Target Effects in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing SC57666, a potent inhibitor of IκB kinase β (IKKβ). While a valuable tool for dissecting the NF-κB signaling pathway, understanding and mitigating its off-target effects are crucial for the accurate interpretation of experimental results. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a transparent overview of its known kinase selectivity.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a small molecule inhibitor that primarily targets the IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. IKKβ phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process allows the NF-κB transcription factor to translocate to the nucleus and activate the expression of target genes involved in inflammation, immunity, and cell survival.

Q2: What are the known off-target effects of this compound?

Like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound can exhibit activity against other kinases. While comprehensive public data on a full kinome scan for this compound is limited, it is crucial to consider potential cross-reactivity with other kinases, especially those with similar ATP-binding site architecture. Researchers should be aware that off-target effects can lead to unexpected phenotypic changes in their cell lines.

Q3: My cells are showing unexpected toxicity or a phenotype inconsistent with NF-κB inhibition after this compound treatment. What could be the cause?

Unexpected cellular responses can arise from several factors:

-

Off-target kinase inhibition: this compound may be inhibiting other kinases essential for your cell line's survival or function.

-

Cell line-specific sensitivity: Different cell lines can have varying sensitivities to both on-target and off-target effects of the inhibitor.

-

Compound concentration: Using a concentration of this compound that is too high can exacerbate off-target effects.

-

Experimental conditions: Factors such as cell density, serum concentration, and treatment duration can influence the cellular response.

Q4: How can I validate that the observed effects in my experiment are due to IKKβ inhibition and not off-target effects?

To increase confidence in your results, consider the following validation experiments:

-

Use a structurally distinct IKKβ inhibitor: A second inhibitor with a different chemical scaffold should recapitulate the same phenotype if it is genuinely due to IKKβ inhibition.

-

Genetic knockdown or knockout of IKKβ: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate IKKβ expression should mimic the pharmacological inhibition by this compound.

-

Rescue experiments: If possible, expressing a drug-resistant mutant of IKKβ should reverse the effects of this compound.

-

Monitor direct downstream targets: Assess the phosphorylation status of IκBα and the nuclear translocation of NF-κB to confirm pathway inhibition.

II. Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Inconsistent results between experiments | 1. Variability in compound preparation. 2. Inconsistent cell passage number or health. 3. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Prepare fresh stock solutions of this compound regularly. 2. Use cells within a consistent passage number range and ensure high viability before treatment. 3. Regularly calibrate and monitor incubator conditions. |

| No effect of this compound on NF-κB pathway | 1. Inactive compound. 2. Sub-optimal concentration. 3. Cell line is resistant to NF-κB inhibition. 4. NF-κB pathway is not activated in your experimental setup. | 1. Verify the activity of your this compound stock. 2. Perform a dose-response curve to determine the optimal concentration for your cell line. 3. Confirm that your cell line has a functional and responsive NF-κB pathway. 4. Ensure you are using an appropriate stimulus (e.g., TNF-α, IL-1β) to activate the NF-κB pathway. |

| High background in cellular assays | 1. Cell stress or overgrowth. 2. Non-specific binding of antibodies in western blots or immunofluorescence. 3. Autofluorescence of cells or medium. | 1. Optimize cell seeding density to avoid confluency-related stress. 2. Include appropriate blocking steps and antibody titration in your protocols. 3. Use appropriate controls and consider using a medium with low background fluorescence. |

| Cell death at expected effective concentration | 1. Significant off-target toxicity in the specific cell line. 2. The NF-κB pathway is critical for the survival of your cell line. | 1. Lower the concentration of this compound and shorten the treatment duration. 2. Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assay. 3. Consider using a different IKKβ inhibitor with a potentially better toxicity profile. |

III. Data Presentation: Kinase Selectivity of this compound

Due to the limited availability of a comprehensive public kinase selectivity panel for this compound, it is imperative for researchers to empirically determine its effects in their specific cellular context. As a general guideline for kinase inhibitor behavior, a hypothetical selectivity profile is presented below to illustrate how such data would be structured. Note: These are not actual experimental values for this compound and are for illustrative purposes only.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. IKKβ |

| IKKβ (Primary Target) | 10 | 1 |

| Kinase A | 250 | 25 |

| Kinase B | 800 | 80 |

| Kinase C | >10,000 | >1000 |

| Kinase D | 1,500 | 150 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target (IKKβ).

IV. Experimental Protocols

A. Biochemical IKKβ Kinase Activity Assay

This protocol provides a general framework for measuring the in vitro activity of IKKβ.

Materials:

-

Recombinant active IKKβ enzyme

-

IKKβ substrate (e.g., GST-IκBα)

-

ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (or other inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well white plates

Procedure:

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

In a 96-well plate, add the IKKβ enzyme and the substrate to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Cellular NF-κB Reporter Assay

This protocol outlines a common method to measure the activity of the NF-κB pathway in a cellular context.

Materials:

-

A cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc)

-

Complete cell culture medium

-

This compound (or other inhibitors)

-

NF-κB pathway agonist (e.g., TNF-α, IL-1β)

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with the NF-κB agonist (e.g., TNF-α at 10 ng/mL) for 4-6 hours. Include unstimulated and vehicle-treated controls.

-

After stimulation, lyse the cells and measure luciferase activity using the luciferase assay reagent according to the manufacturer's protocol.

-

Measure luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay in a parallel plate) to account for any cytotoxic effects of the inhibitor.

-

Calculate the IC50 value by plotting the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the inhibitor concentration.

V. Visualizing Key Concepts

To aid in the understanding of the experimental workflows and the underlying biological pathway, the following diagrams are provided.

Figure 1. The canonical NF-κB signaling pathway and the inhibitory action of this compound on IKKβ.

Figure 2. A logical workflow for investigating the on-target and off-target effects of this compound.

preventing SC57666 degradation in solution

Welcome to the technical support center for SC57666. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex, particularly IKKβ. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the activation of the NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses, cell survival, and proliferation.

Q2: What are the primary factors that can cause this compound degradation in solution?

As a stilbenoid, this compound is susceptible to degradation from exposure to:

-

Light: Similar to other stilbenoids like resveratrol, this compound can undergo photoisomerization (e.g., trans to cis) or photodegradation upon exposure to UV or even ambient light.

-

High Temperatures: Elevated temperatures can accelerate the degradation of the compound.

-

Oxidation: The phenolic hydroxyl groups present in many stilbenoids are prone to oxidation. The presence of oxidizing agents or dissolved oxygen in the solvent can contribute to degradation.

-

Extreme pH: Highly acidic or alkaline conditions can lead to the hydrolysis or rearrangement of the molecule.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For optimal stability, it is recommended to prepare stock solutions of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). DMSO is a versatile solvent that can dissolve a wide range of organic compounds and is generally less reactive than protic solvents.

Q4: How should I store this compound stock solutions?

To minimize degradation, stock solutions should be:

-

Stored at -20°C or -80°C.

-

Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Protected from light by using amber-colored vials or by wrapping the vials in aluminum foil.

-

Kept tightly sealed to prevent moisture absorption and oxidation.

Q5: How can I assess the stability of this compound in my specific experimental conditions?

It is advisable to perform a stability study under your experimental conditions (e.g., in your specific cell culture medium) if you suspect degradation. This can be done by incubating a known concentration of this compound under the experimental conditions for various time points and then analyzing the remaining concentration of the parent compound using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Loss of compound activity or inconsistent results. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the working solution is kept at room temperature or in the incubator. Protect the solution from light. |

| Precipitation of the compound in aqueous media. | Low solubility of this compound in aqueous solutions. | Ensure the final concentration of DMSO in the aqueous medium is kept low (typically <0.5%) to maintain solubility without causing cellular toxicity. Prepare the final dilution just before use. |

| Discoloration of the solution. | Oxidation of the compound. | Use degassed solvents to prepare solutions. Store stock solutions under an inert gas (e.g., argon or nitrogen) if possible. Avoid prolonged exposure to air. |

| Variability between experiments. | Inconsistent handling or storage of this compound solutions. | Standardize your protocol for preparing, storing, and handling this compound solutions. Use freshly prepared dilutions for each experiment. |

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, amber-colored microcentrifuge tubes or vials

Procedure:

-

Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the required amount of this compound in a sterile environment.

-

Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex briefly until the compound is completely dissolved.

-

Aliquot the stock solution into single-use amber-colored vials.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General In Vitro IKKβ Kinase Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on IKKβ.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., GST-IκBα)

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the IKKβ enzyme and the IKKβ substrate to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value of this compound.

Visualizations

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: Recommended workflow for using this compound.

Technical Support Center: SC57666 Dose-Response Curve Optimization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective COX-2 inhibitor, SC57666. Our goal is to help you optimize your dose-response experiments for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Its mechanism of action is to block the conversion of arachidonic acid to prostaglandins, specifically prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. This compound exhibits high selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is involved in housekeeping functions like gastric protection.

Q2: What is a typical IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental conditions, including the cell line used, assay format, and substrate concentration. However, literature suggests that this compound is a highly potent COX-2 inhibitor with IC50 values in the low nanomolar range. For instance, in Chinese Hamster Ovary (CHO) cells stably transfected with human COX isozymes, this compound inhibits COX-2 with an IC50 of 3.2 ± 0.8 nM, demonstrating over 1000-fold selectivity compared to its inhibition of COX-1 (IC50 = 6000 ± 1900 nM)[1].

Q3: Which cell lines are suitable for determining the dose-response curve of this compound?

A3: Cell lines that can be induced to express high levels of COX-2 are ideal for these experiments. Commonly used cell lines include:

-

RAW 264.7 (mouse macrophage)

-

HEK293 cells stably transfected with human COX-2[2]

-

Human cancer cell lines known to overexpress COX-2 (e.g., MCF-7 for breast cancer, Panc-1 and BXPC-3 for pancreatic cancer)[3][4]

The choice of cell line should be guided by the specific research question and the tissue context of interest.

Q4: How can I induce COX-2 expression in my cell line of choice?

A4: COX-2 is an inducible enzyme, and its expression can be stimulated by various pro-inflammatory agents. A common method is to treat the cells with lipopolysaccharide (LPS). The optimal concentration of LPS and the incubation time will need to be determined empirically for your specific cell line but a typical starting point is 1 µg/mL for 12-24 hours.[5]

Experimental Protocols

Cell-Based Assay for Determining this compound IC50 via PGE2 Measurement